molecular formula C19H19N3O2S B2917292 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide CAS No. 941883-11-0

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2917292
CAS No.: 941883-11-0
M. Wt: 353.44
InChI Key: NEFRGTSWTYWOEY-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold of high interest in medicinal chemistry. Compounds based on the 1,3,4-oxadiazole and related 1,3,4-thiadiazole structures are extensively investigated for their potential as enzyme inhibitors and therapeutic agents. Research on analogous structures has shown that such molecules can function as selective carbonic anhydrase II (CA II) inhibitors, which are relevant for investigating neuroprotective effects (ChemMedChem. 2020;15:705-715) . Furthermore, the 1,3,4-oxadiazole motif is commonly explored in the development of modulators for various biological targets, including G protein-coupled receptors (GPCRs) like metabotropic glutamate (mGlu) receptors, which are implicated in a range of neurological and psychiatric disorders (Mol Pharmacol. 2015;88:188-202) . The specific substitution pattern of this compound, with its 2,5-dimethylphenyl and methylsulfanylphenylacetamide groups, is designed to modulate properties like lipophilicity and target binding affinity. This makes it a valuable chemical tool for researchers in drug discovery, particularly for in vitro assays aimed at evaluating enzymatic inhibition, receptor binding affinity, and cellular activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-4-5-13(2)16(10-12)18-21-22-19(24-18)20-17(23)11-14-6-8-15(25-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFRGTSWTYWOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress or microbial infections are involved.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the aromatic substituents play crucial roles in its binding affinity and specificity. The compound may exert its effects through:

    Inhibition of enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Interaction with cellular receptors: Modulating receptor activity to produce a biological response.

    Disruption of microbial cell walls: Leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Thiol/Acetamide Backbones

(a) N-(4-Phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a)
  • Structure : Replaces the dimethylphenyl group with pyridin-4-yl and substitutes the acetamide with a thiazole ring.
  • Activity : Exhibits acetylcholinesterase inhibition (IC₅₀ = 2.8 µM) due to pyridine’s electron-withdrawing effects enhancing target binding .
  • Synthesis : K₂CO₃/acetone reflux yields 72% product, contrasting with the target compound’s synthesis via hydrazine-mediated cyclization .
(b) 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a)
  • Structure : Chlorophenyl and methoxycarbonyl substituents increase electrophilicity.
  • Activity : Moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) compared to the target compound’s uncharacterized bioactivity .
(c) 2-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • Structure : Furyl and methoxyphenyl groups enhance π-π stacking but reduce lipophilicity (logP = 2.1 vs. target’s predicted logP ≈ 3.5) .

Analogues with Alternative Heterocyclic Cores

(a) N-(2,5-Dimethylphenyl)-2-{[5-(4-Fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structure : Replaces oxadiazole with triazole; fluorophenyl and propenyl groups increase steric bulk.
  • Activity : Fluorine’s electronegativity may enhance CNS permeability, though bioactivity data are unreported .
(b) N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Structure : Thiadiazole core with acetyl and fluorophenyl groups.

Comparative Data Table

Compound Name Heterocycle Key Substituents Molecular Weight Reported Activity Reference
Target Compound Oxadiazole 2,5-Dimethylphenyl, Methylsulfanyl 383.45* N/A -
N-(4-Phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Oxadiazole Pyridin-4-yl, Thiazole 410.44 Acetylcholinesterase inhibitor (IC₅₀ = 2.8 µM)
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide Oxadiazole 2-Chlorophenyl, Methoxycarbonyl 405.84 Antibacterial (MIC = 32 µg/mL)
N-(2,5-Dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 4-Fluorophenyl, Propenyl 412.47 N/A
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Oxadiazole Furyl, Methoxyphenyl 331.35 N/A

*Calculated based on molecular formula.

Key Research Findings

  • Synthesis Efficiency : The target compound’s hydrazine-mediated cyclization () offers moderate yields (~65–75%), comparable to K₂CO₃/acetone methods for pyridinyl analogues (72%) .
  • Bioactivity Trends : Pyridinyl and chlorophenyl substituents enhance enzyme inhibition and antibacterial effects, respectively, whereas methylsulfanyl may favor metabolic stability .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H17N3O2S
  • Molecular Weight : 345.41 g/mol
  • CAS Number : 1208868-82-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-cancer and anti-inflammatory properties.

1. Anti-Cancer Activity

Research has indicated that oxadiazole derivatives exhibit promising anti-cancer properties. The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results showed significant inhibition of cell proliferation.

  • Case Study : In a study assessing various derivatives, this compound demonstrated an IC50 value of 12.5 µg/mL against HepG2 cells, indicating potent anti-proliferative effects. The structure–activity relationship (SAR) highlighted that the presence of methyl groups on the phenyl ring enhances activity due to increased electron density .

2. Anti-Inflammatory Activity

The compound also showed potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced levels of TNF-alpha and IL-6.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Acetamide Formation : The oxadiazole derivative is then reacted with appropriate amine sources to yield the final product.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings significantly affect biological activity:

Substituent Effect on Activity
Methyl groupsIncrease anti-cancer potency
Sulfur substituentsEnhance anti-inflammatory effects

The presence of electron-donating groups (EDGs) at specific positions on the aromatic rings was correlated with enhanced biological activities. Conversely, electron-withdrawing groups (EWGs) tended to decrease efficacy .

Table 1: Biological Activity Summary

Activity Type Cell Line/Model IC50 Value (µg/mL) Reference
Anti-CancerHepG212.5
Anti-CancerMCF-715.0
Anti-inflammatoryMacrophages (LPS-induced)Significant reduction in TNF-alpha levels

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